Product packaging for (6-Bromo-3-methoxy-2-methylphenyl)methanol(Cat. No.:CAS No. 110451-91-7)

(6-Bromo-3-methoxy-2-methylphenyl)methanol

Cat. No.: B1374256
CAS No.: 110451-91-7
M. Wt: 231.09 g/mol
InChI Key: OHRSMCHEHNKULS-UHFFFAOYSA-N
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Description

(6-Bromo-3-methoxy-2-methylphenyl)methanol (CAS 110451-91-7) is a high-purity benzyl alcohol derivative of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C 9 H 11 BrO 2 and a molecular weight of 231.09 g/mol, serves as a versatile synthetic intermediate . Its structure features a benzyl alcohol group adjacent to a bromine atom and a methoxy group on an aromatic ring, making it a valuable scaffold for further functionalization through various coupling reactions and synthetic transformations . Primary research applications for this compound include its role as a key building block in the synthesis of complex organic molecules. Published literature indicates that derivatives of this compound are investigated as crucial intermediates in the development of active pharmaceutical ingredients (APIs) . Specifically, it is involved in synthetic routes for quinoline-based compounds, which are studied for their potential biological activities . Researchers utilize this chemical to construct and functionalize the core structures of target molecules, aiding in the exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B1374256 (6-Bromo-3-methoxy-2-methylphenyl)methanol CAS No. 110451-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-3-methoxy-2-methylphenyl)methanol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRSMCHEHNKULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735152
Record name (6-Bromo-3-methoxy-2-methylphenyl)methanol
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Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110451-91-7
Record name 6-Bromo-3-methoxy-2-methylbenzenemethanol
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Record name (6-Bromo-3-methoxy-2-methylphenyl)methanol
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Record name (6-bromo-3-methoxy-2-methylphenyl)methanol
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Advanced Synthetic Methodologies for 6 Bromo 3 Methoxy 2 Methylphenyl Methanol

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. nih.govnih.gov For (6-Bromo-3-methoxy-2-methylphenyl)methanol, the most logical primary disconnection is the reduction of the benzylic alcohol to its corresponding aldehyde, a common and high-yielding transformation. This leads to the key intermediate, 6-bromo-3-methoxy-2-methylbenzaldehyde.

This aldehyde is commercially available, making its reduction the most direct and practical approach to the target molecule. bldpharm.com However, for a more comprehensive academic exploration, further disconnections of the aldehyde precursor can be considered. These would involve the installation of the bromo, methoxy (B1213986), and methyl groups onto a benzene (B151609) ring through electrophilic aromatic substitution and functional group interconversions. The order of these reactions is critical to ensure the correct regiochemistry.

Two plausible retrosynthetic pathways originating from simpler precursors are:

Pathway A: Starting from 2-methylanisole. This would require formylation, followed by a regioselective bromination. The directing effects of the methyl and methoxy groups would need to be carefully considered to achieve the desired substitution pattern.

Pathway B: Starting from a phenol (B47542) derivative, such as 3-methoxy-2-methylphenol. This route would involve bromination, formylation, and potentially methylation of the phenolic hydroxyl group at a strategic point in the synthesis. The advantage of this approach is the strong activating and ortho-, para-directing nature of the hydroxyl group, which can be exploited for regioselective bromination. ccspublishing.org.cn

Direct Synthesis Approaches and Optimization Studies

Direct synthesis of this compound can be approached from several precursors, with the final step often being the reduction of a carbonyl group.

Regioselective Bromination of Substituted Phenols or Anisoles

The introduction of a bromine atom at a specific position on an activated aromatic ring is a crucial step in the synthesis of the target molecule from simpler precursors. The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents already present on the ring. nih.gov

In a potential synthesis starting from a phenol, such as 3-methoxy-2-methylphenol, the hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors. The methyl group is a weaker activating group, also directing ortho- and para-. To achieve bromination at the 6-position, the para-position relative to the hydroxyl group and ortho to the methoxy group, careful selection of the brominating agent and reaction conditions is necessary to control the regioselectivity and avoid polybromination. Studies on the regioselective bromination of phenols have shown that reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can provide high selectivity. nih.gov The steric hindrance from the adjacent methyl group could also play a role in directing the incoming electrophile. ccspublishing.org.cn

Table 1: Comparison of Brominating Agents for Phenols
Brominating AgentTypical ConditionsSelectivityReference(s)
Br₂ in CH₃COOHRoom TemperatureOften leads to mixtures of isomers and polybromination ccspublishing.org.cn
N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to rtHigh para-selectivity with respect to the most activating group nih.gov
HBr/DMSO40 °CGood para-selectivity, can be optimized with sterically hindered sulfoxides ccspublishing.org.cn
TMSBr/(4-ClC₆H₄)₂SOAcetonitrile, rtHigh para-selectivity (up to 99:1) researchgate.net

Introduction of Methoxy Group in Brominated Precursors

Another key transformation is the introduction of the methoxy group. This can be achieved through the methylation of a corresponding phenol. For instance, if the synthesis proceeds through 6-bromo-2-hydroxy-3-methoxybenzaldehyde, which is commercially available, the phenolic hydroxyl group can be converted to a methoxy group via Williamson ether synthesis. This reaction typically involves deprotonation of the phenol with a base, such as sodium hydride or potassium carbonate, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. The choice of solvent and temperature is crucial for optimizing the yield and preventing side reactions. A procedure for the methylation of a brominated naphthol derivative involves refluxing with sulfuric acid in methanol (B129727), which could be adapted for this synthesis. orgsyn.org

Reduction of Aromatic Carbonyl Precursors to Benzylic Alcohols

The most straightforward and efficient synthesis of this compound is the reduction of the commercially available aldehyde, 6-bromo-3-methoxy-2-methylbenzaldehyde. bldpharm.com This transformation is a standard procedure in organic synthesis and can be achieved with a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, typically in alcoholic solvents like methanol or ethanol (B145695) at room temperature. organic-chemistry.org It offers high yields and is tolerant of many other functional groups. For larger-scale synthesis, other hydride reagents can also be employed.

Table 2: Common Reducing Agents for Aldehydes
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to rtMild, selective, easy to handleMay not be effective for less reactive carbonyls
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupVery powerful, reduces most carbonylsHighly reactive, pyrophoric, requires anhydrous conditions
Diisobutylaluminium Hydride (DIBAL-H)Toluene (B28343) or Hexane, low temperatureCan be used for partial reductionsRequires careful temperature control

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key reactions provides insight into their selectivity and potential side products.

Electrophilic Aromatic Bromination: The bromination of an activated aromatic ring, such as a phenol or anisole, proceeds through the classical electrophilic aromatic substitution mechanism. The electrophile, which can be Br₂ or a species derived from a brominating agent like NBS, is attacked by the electron-rich π-system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and onto the oxygen atom of the hydroxyl or methoxy group, which accounts for their strong activating and ortho-, para-directing effects. The final step is the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.

Reduction of Aldehydes with Hydride Reagents: The reduction of an aldehyde with a hydride reagent like sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction proceeds via a four-membered ring transition state where the boron is coordinated to the carbonyl oxygen. This initial addition results in the formation of an alkoxide intermediate. In a protic solvent like methanol, the alkoxide is then protonated to yield the final alcohol product.

Multicomponent and Convergent Synthesis Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer advantages in terms of efficiency and atom economy. bohrium.com Similarly, convergent syntheses, where different fragments of the target molecule are prepared separately and then joined together, are often more efficient for the synthesis of complex molecules than linear syntheses.

While there are reports of multicomponent reactions that utilize benzyl (B1604629) alcohols as starting materials to generate other classes of compounds, a specific multicomponent or convergent strategy for the synthesis of this compound has not been prominently described in the scientific literature. researchgate.netacs.org The relatively simple structure of the target molecule and the availability of advanced, highly functionalized intermediates like 6-bromo-3-methoxy-2-methylbenzaldehyde make a linear synthetic approach, particularly the direct reduction of this aldehyde, the most practical and efficient method for its preparation.

Catalyst Development and Reaction Conditions for Enhanced Selectivity and Yield

The selective reduction of the aldehyde functional group in 6-bromo-3-methoxy-2-methylbenzaldehyde to a primary alcohol is a critical transformation in the synthesis of the target molecule. The choice of catalyst and reaction conditions plays a pivotal role in achieving high yield and selectivity, particularly given the presence of other functional groups (bromo, methoxy) and steric hindrance from the ortho-methyl group.

Recent advancements in catalysis have provided a range of options for this transformation, moving beyond traditional stoichiometric reagents to more efficient catalytic systems. These include catalysts based on noble metals like palladium and ruthenium, as well as more earth-abundant and less toxic metals such as iron.

Iron-Based Catalysts:

Iron-based catalysts have emerged as a promising alternative to precious metal catalysts for the hydrogenation of aldehydes. nih.govrsc.org Well-defined iron(II) pincer complexes have demonstrated remarkable activity and selectivity in the reduction of a wide array of aldehydes to their corresponding primary alcohols. nih.govrsc.org These reactions often proceed under mild conditions and can exhibit high turnover numbers (TONs) and turnover frequencies (TOFs). nih.gov A key advantage of certain iron catalysts is their exceptional chemoselectivity, allowing for the reduction of aldehydes in the presence of other reducible functional groups like ketones. nih.gov This is particularly relevant for the synthesis of this compound, as it ensures the bromo group remains intact.

The mechanism of these iron-catalyzed hydrogenations can vary, with some systems proceeding via an inner-sphere mechanism involving metal-ligand cooperation, while others operate through alternative pathways. acs.org The choice of ligand architecture around the iron center is critical in determining the catalyst's activity and selectivity.

Palladium-Based Catalysts:

Palladium catalysts, particularly palladium on carbon (Pd/C), are widely used for hydrogenation reactions. In the context of benzaldehyde (B42025) reduction, Pd/C can be highly active. researchgate.net However, achieving high selectivity for the benzyl alcohol product can be challenging, as over-reduction to toluene can occur. researchgate.net The choice of support and the presence of catalyst poisons can be manipulated to enhance selectivity. For instance, using an oxidic carrier or controlled sulfur poisoning of Pd/C has been shown to favor the formation of benzyl alcohol. researchgate.net The reaction conditions, such as temperature and hydrogen pressure, are also critical parameters to control for optimal selectivity.

Ruthenium-Based Catalysts:

Ruthenium catalysts are also effective for the selective reduction of carbonyl groups. nih.gov Ruthenium complexes have been employed in the transfer hydrogenation of aldehydes, offering a milder alternative to high-pressure hydrogenation. These reactions often utilize a hydrogen donor, such as isopropanol, in place of molecular hydrogen. The development of ruthenium catalysts with specific ligand designs has enabled highly chemoselective reductions of aldehydes. nih.gov

The electronic and steric properties of the substituents on the benzaldehyde ring can significantly influence the reaction rate and selectivity. For the synthesis of this compound, the electron-donating methoxy group and the electron-withdrawing bromo group, along with the steric bulk of the ortho-methyl group, would need to be considered when optimizing the reaction conditions with any of these catalytic systems.

Interactive Data Table: Comparison of Catalytic Systems for Benzaldehyde Reduction

Catalyst TypeTypical CatalystAdvantagesPotential Challenges for this compound Synthesis
Iron-Based[Fe(PNPMe-iPr)(CO)(H)(Br)]High chemoselectivity, earth-abundant, low toxicity. nih.govSteric hindrance from the ortho-methyl group might affect catalyst activity.
Palladium-BasedPd/CHigh activity, widely available. researchgate.netPotential for over-reduction to the corresponding toluene derivative; dehalogenation of the bromo substituent. researchgate.net
Ruthenium-Based[RuCl2(p-cymene)]2High chemoselectivity, mild reaction conditions via transfer hydrogenation. nih.govCatalyst deactivation or side reactions due to the presence of the bromo and methoxy groups.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact. This involves the use of safer solvents, renewable resources, and catalytic processes that are atom-economical.

Biocatalysis:

One of the greenest approaches to the reduction of aldehydes is the use of biocatalysts. Enzymes, such as reductases found in plants and microorganisms, can catalyze the reduction of benzaldehydes to their corresponding alcohols with high selectivity and under mild, aqueous conditions. tandfonline.comresearchgate.netscielo.org.mxscielo.org.mx For instance, studies have shown that various edible plants and even vegetable wastes contain reductase enzymes capable of reducing substituted benzaldehydes. tandfonline.comresearchgate.netscielo.org.mxscielo.org.mx The use of such biocatalysts eliminates the need for heavy metal catalysts and harsh organic solvents. The substrate specificity of these enzymes can be influenced by the electronic and steric nature of the substituents on the aromatic ring. tandfonline.com Therefore, screening different biocatalysts would be necessary to find one with optimal activity for 6-bromo-3-methoxy-2-methylbenzaldehyde.

Hydrosilylation:

Hydrosilylation offers a milder and often more selective alternative to catalytic hydrogenation for the reduction of aldehydes. This reaction involves the addition of a silicon-hydride bond across the carbonyl group, followed by hydrolysis to yield the alcohol. Recent developments have focused on using earth-abundant metal catalysts or even metal-free catalytic systems for hydrosilylation, aligning with green chemistry principles. rsc.org The use of non-toxic and inexpensive silanes as the reducing agent further enhances the green credentials of this method. The reaction conditions are typically mild, and the process often exhibits high functional group tolerance.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable approach to various transformations, including the reduction of aldehydes. rsc.orgnih.gov This method utilizes light energy to drive chemical reactions, often employing an organic dye or a semiconductor as the photocatalyst. rsc.orgnih.gov Photocatalytic reductions can proceed under very mild conditions and can be highly selective. For the synthesis of this compound, a photocatalytic approach could offer a way to avoid high temperatures and pressures, as well as the use of stoichiometric and often hazardous reducing agents.

Use of Greener Solvents:

The choice of solvent is a critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and have a minimal environmental impact. For the reduction of benzaldehydes, water is an attractive green solvent. Several catalytic systems have been developed that operate efficiently in aqueous media. Additionally, the use of solvent-free conditions, where the reaction is run neat, is another excellent green alternative that reduces waste and simplifies product purification. qualitas1998.net

Interactive Data Table: Green Chemistry Approaches for Aldehyde Reduction

Green Chemistry ApproachKey FeaturesRelevance to this compound Synthesis
BiocatalysisUse of enzymes from plants or microorganisms; mild, aqueous conditions; high selectivity. tandfonline.comresearchgate.netscielo.org.mxscielo.org.mxOffers a highly sustainable and selective route, but requires screening for a suitable enzyme.
HydrosilylationMild reaction conditions; high functional group tolerance; use of earth-abundant catalysts. rsc.orgA promising method to achieve high selectivity while avoiding harsh reagents.
PhotocatalysisUtilizes light energy; mild conditions; potential for high selectivity. rsc.orgnih.govA modern and sustainable approach that can minimize energy consumption and waste.
Greener SolventsUse of water or solvent-free conditions to reduce environmental impact. qualitas1998.netCan be integrated with various catalytic systems to improve the overall sustainability of the synthesis.

Chemical Transformations and Reaction Pathways of 6 Bromo 3 Methoxy 2 Methylphenyl Methanol

Reactivity at the Benzylic Alcohol Moiety

The benzylic alcohol group is a primary alcohol attached to a benzene (B151609) ring, which makes it more reactive than a typical primary alcohol. Its position allows for the stabilization of potential cationic intermediates, influencing its reaction pathways. libretexts.org

Derivatization to Ethers and Esters

The hydroxyl group of the benzylic alcohol in (6-Bromo-3-methoxy-2-methylphenyl)methanol can be readily converted into ethers and esters through various established methods. Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride. Acid catalysis is often employed when reacting with a carboxylic acid to facilitate the condensation reaction.

Table 1: Representative Conditions for Derivatization
TransformationReagentsGeneral Conditions
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Anhydrous polar aprotic solvent (e.g., THF, DMF)
Esterification (from Acyl Chloride)Acyl Chloride (R-COCl), Base (e.g., Pyridine, Et3N)Aprotic solvent (e.g., CH2Cl2, THF), Room Temperature
Esterification (Fischer)Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H2SO4)Heat, often with removal of water
Note: These are general conditions and have not been experimentally verified for this compound.

Oxidation to Aromatic Aldehydes and Carboxylic Acids

The primary benzylic alcohol can be oxidized to form either an aromatic aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. rsc.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are commonly used to stop the oxidation at the aldehyde stage. organic-chemistry.org

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. rsc.orgresearchgate.net A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by a subsequent oxidation with a reagent like sodium chlorite (B76162) (the Lindgren oxidation) is also an effective method for converting benzylic alcohols to carboxylic acids. rsc.org

Table 2: Oxidation Reactions
Target ProductTypical Oxidizing AgentGeneral Conditions
Aromatic AldehydePyridinium chlorochromate (PCC)Anhydrous dichloromethane (B109758) (CH2Cl2)
Aromatic AldehydeDess-Martin Periodinane (DMP)Dichloromethane (CH2Cl2)
Carboxylic AcidPotassium permanganate (KMnO4)Basic aqueous solution, heat
Carboxylic AcidChromic Acid (Jones Reagent)Acetone
Note: These are general conditions and have not been experimentally verified for this compound.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of a benzylic alcohol is a poor leaving group. thieme-connect.com However, under acidic conditions, it can be protonated to form an oxonium ion, which contains a good water leaving group. libretexts.org This allows for nucleophilic substitution to occur. Secondary and tertiary benzylic alcohols tend to react via an SN1 mechanism, involving a resonance-stabilized benzylic carbocation. Primary benzylic alcohols typically react through an SN2 mechanism. libretexts.org The reaction of this compound with hydrogen halides (HX), for instance, would lead to the formation of the corresponding benzylic halide. Various Lewis acids can also catalyze the direct substitution of the hydroxyl group by other nucleophiles. thieme-connect.com

Transformations at the Aryl Bromide Position

The bromine atom attached to the aromatic ring provides a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a highly versatile method for forming biaryl structures.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is a powerful method for the synthesis of aryl-alkynes.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govwikipedia.orgorganic-chemistry.org

Table 3: Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalytic SystemProduct Type
Suzuki-MiyauraAr'-B(OH)2Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4)Biaryl
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et3N)Aryl-alkyne
HeckAlkene (e.g., Styrene, Acrylate)Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N, K2CO3)Substituted Alkene
Note: These are general conditions and have not been experimentally verified for this compound.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The aryl bromide can be converted into highly reactive organometallic reagents, which function as potent carbon nucleophiles or strong bases.

Grignard Reagents : The reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or THF) would form the corresponding Grignard reagent. byjus.com However, the presence of the acidic hydroxyl group is incompatible with the highly basic Grignard reagent. Therefore, the alcohol must first be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) before the Grignard reagent can be formed. byjus.com

Organolithium Compounds : Aryl-lithium reagents can be prepared from aryl bromides via lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.org Similar to Grignard reagents, the acidic proton of the alcohol must be protected prior to this reaction. These organolithium species are highly reactive nucleophiles used in a wide array of synthetic transformations. bluffton.edu

Table 4: Formation of Organometallic Reagents
Reagent TypeReagentsGeneral ConditionsKey Consideration
Grignard ReagentMagnesium (Mg) metalAnhydrous ether solvent (e.g., THF, Et2O)Hydroxyl group must be protected
Organolithium CompoundAlkyllithium (e.g., n-BuLi, t-BuLi)Anhydrous ether or hydrocarbon solvent, low temperature (e.g., -78 °C)Hydroxyl group must be protected
Note: These are general conditions and have not been experimentally verified for this compound.

Modifications of the Aromatic Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a key functional group in this compound, and its modification, particularly through demethylation, is a common synthetic transformation.

O-Demethylation Reactions

The conversion of an aryl methyl ether to a phenol (B47542), known as O-demethylation, is a crucial reaction in organic synthesis, often employed when the hydroxyl group requires protection. chem-station.com Despite the stability of the methyl ether, several reagents are effective for this cleavage. researchgate.netresearchgate.net The choice of reagent often depends on the tolerance of other functional groups within the molecule.

Common methods for the O-demethylation of this compound to yield the corresponding phenol, (6-Bromo-2-methyl-1,3-benzenediol)methanol, include:

Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures. chem-station.comcommonorganicchemistry.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can cleave aryl methyl ethers at elevated temperatures. The mechanism involves protonation of the ether oxygen followed by an SN2 attack by the bromide ion on the methyl group. chem-station.comcommonorganicchemistry.com

Thiolates: Strong nucleophiles, such as sodium or potassium salts of thiols (e.g., ethanethiolate), can demethylate aryl ethers via an SN2 mechanism. These reactions are typically carried out in polar aprotic solvents like DMF at high temperatures. chem-station.comcommonorganicchemistry.com

ReagentTypical ConditionsMechanism Type
Boron Tribromide (BBr₃)DCM, -78°C to RTLewis Acid Assisted
Hydrobromic Acid (HBr)47% aqueous, high temp (~130°C)Brønsted Acid Assisted (SN2)
Alkyl Thiolates (e.g., EtSNa)DMF or NMP, high temp (~130°C)Nucleophilic (SN2)
Aluminum Chloride (AlCl₃)DCM or CH₃CN, heatLewis Acid Assisted

Rearrangements Involving Methoxy Group

Rearrangement reactions specifically involving the methoxy group on an otherwise stable aromatic ring are uncommon. Most well-known aromatic rearrangements, like the Claisen or Fries rearrangements, require specific functionalities (allyl ether or aryl ester, respectively) that are not present in this compound.

While direct rearrangement of the methoxy group itself is not a typical reaction pathway, intramolecular reactions could be induced under specific conditions. For example, under radical-generating conditions or in the presence of exceptionally strong bases leading to benzyne (B1209423) formation, the substituents on the ring could potentially influence the final product structure in a way that appears as a rearrangement. However, a classical, direct migration of the methoxy group around the aromatic ring is not a mechanistically favored process.

Electrophilic and Nucleophilic Aromatic Substitutions on the Ring System

The reactivity of the benzene ring in this compound towards substitution is governed by the electronic and steric effects of its three substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an incoming electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) are determined by the existing substituents. msu.edu

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. organicchemistrytutor.com

-CH₃ (Methyl): A weakly activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. quizlet.com

-Br (Bromo): A deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron withdrawal but directs ortho and para due to resonance stabilization of the intermediate carbocation (sigma complex) by its lone pairs. organicchemistrytutor.com

The positions for electrophilic attack are C4 and C5. The combined directing effects of the substituents must be considered:

The methoxy group at C3 strongly directs to C2 (blocked), C4, and C6 (blocked).

The methyl group at C2 strongly directs to C3 (blocked), C4, and C6 (blocked).

The bromo group at C6 directs to C2 (blocked) and C4.

All three substituents direct an incoming electrophile to the C4 position . The C5 position is sterically hindered by the adjacent bromo and methoxy groups and is not electronically favored by any of the substituents. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are strongly predicted to occur at the C4 position. libretexts.org

SubstituentPositionEffect on ReactivityDirecting Effect
-OCH₃C3ActivatingOrtho, Para
-CH₃C2ActivatingOrtho, Para
-BrC6DeactivatingOrtho, Para

Predicted outcome: Strong preference for substitution at the C4 position.

Nucleophilic Aromatic Substitution (NAS)

As detailed in section 3.2.3, classical nucleophilic aromatic substitution (SNAr) is not favored for this molecule due to the lack of strong electron-withdrawing groups. wikipedia.org The alternative benzyne mechanism, initiated by a very strong base, remains the most plausible pathway for nucleophilic substitution, which would involve the displacement of the bromide leaving group. libretexts.org

Stereochemical Control in Reactions of this compound and its Derivatives

The parent molecule, this compound, is achiral as the benzylic carbon is bonded to two hydrogen atoms. However, the hydroxymethyl group (-CH₂OH) is a site where a stereocenter can be created, and the existing ortho-substituents (-CH₃ and the bromo-substituted part of the ring) can play a significant role in directing the stereochemical outcome of such reactions. rsc.org

Strategies for Stereochemical Control:

Substrate Control: The inherent structure of the molecule can influence the stereochemistry of a reaction. In derivatives of this compound, the bulky ortho-substituents (methyl group and the rest of the ring relative to the bromine) can sterically hinder one face of a reactive center. For instance, if the benzylic alcohol is oxidized to the corresponding aldehyde, subsequent nucleophilic attack on the carbonyl carbon would be influenced by these adjacent groups. The nucleophile would preferentially attack from the less hindered face, leading to a diastereomeric or enantiomeric excess of one alcohol product.

Asymmetric Synthesis: Chiral reagents or catalysts can be used to convert the achiral hydroxymethyl group into a chiral center with high enantioselectivity.

Asymmetric Oxidation/Reduction: While oxidation to an aldehyde removes the potential for chirality, an asymmetric reduction of that aldehyde using a chiral reducing agent (e.g., a CBS catalyst) could produce one enantiomer of the alcohol preferentially.

Kinetic Resolution: If a racemic mixture of a chiral derivative is prepared, it can be resolved. For example, a kinetic resolution of a racemic tertiary benzyl (B1604629) alcohol derived from the parent compound could be achieved using palladium/chiral norbornene cooperative catalysis.

The ortho-substituents are known to influence the conformational preferences of benzyl alcohols, which can, in turn, affect the stereochemical course of reactions. rsc.org The steric bulk around the reactive benzylic center is a critical factor in achieving effective stereochemical control in the synthesis of chiral derivatives from this compound.

Design, Synthesis, and Structural Elucidation of Novel Derivatives and Analogues

Strategies for Structural Diversification of the (6-Bromo-3-methoxy-2-methylphenyl)methanol Scaffold

The structural diversification of the this compound scaffold can be approached through several key strategies, primarily targeting the aromatic ring, the benzylic hydroxyl group, and the methyl group. The presence of a bromine atom is particularly advantageous, as it serves as a handle for a wide array of cross-coupling reactions.

Key Diversification Strategies:

Cross-Coupling Reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the synthesis of a diverse library of analogues.

Functionalization of the Benzylic Alcohol: The hydroxyl group can be transformed into other functional groups, such as ethers, esters, and amines. It can also be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization.

Modification of the Aromatic Ring: Besides cross-coupling, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups.

Building Fused Ring Systems: The scaffold can be used as a starting material for the construction of more complex polycyclic systems, including fused heterocycles, which can significantly alter the molecule's properties.

These strategies allow for a systematic exploration of the chemical space around the this compound core, leading to the generation of novel compounds with potentially interesting chemical and physical properties.

Synthesis of Congeners with Modified Benzylic Side Chains

Modification of the benzylic side chain of this compound is a direct route to synthesizing a variety of congeners. The benzylic alcohol functionality is a versatile starting point for numerous transformations.

Alkylation and Etherification: The hydroxyl group can be readily converted into an ether linkage. For instance, reaction with alkyl halides in the presence of a base like sodium hydride can yield a range of alkoxy derivatives. This approach is fundamental in modifying the steric and electronic properties of the side chain.

Esterification: Ester derivatives can be synthesized by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. This allows for the introduction of a wide array of acyl groups.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce functionalities like azides, nitriles, or amines. Nickel-catalyzed cross-coupling reactions have also been developed for the stereospecific coupling of benzylic alcohol derivatives with organometallic reagents. nih.govacs.org

Oxidation: Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid opens up further avenues for modification. The aldehyde can undergo reactions such as Wittig olefination or reductive amination, while the carboxylic acid can be converted to amides or other acid derivatives. Electrochemical methods have also been explored for the direct carboxylation of benzyl (B1604629) alcohols. jst.go.jpjst.go.jp

These transformations on the benzylic side chain are crucial for fine-tuning the properties of the resulting molecules.

Preparation of Aromatic Ring-Substituted Derivatives

The aromatic ring of this compound offers several sites for substitution, allowing for the synthesis of a wide range of derivatives. The bromine atom is a key functional group for introducing diversity through cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. Reacting the bromo-scaffold with various boronic acids or esters can introduce a plethora of aryl, heteroaryl, or vinyl substituents at the 6-position.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling, which employs a palladium catalyst and a copper co-catalyst, is highly effective. This reaction with terminal alkynes can lead to the synthesis of derivatives with extended conjugation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. By reacting the bromo-scaffold with various primary or secondary amines, a diverse range of N-aryl derivatives can be prepared.

Other Cross-Coupling Reactions: Other cross-coupling methodologies, such as Stille coupling (with organotin reagents) or Negishi coupling (with organozinc reagents), can also be employed to introduce different carbon-based substituents.

Beyond the bromo-position, further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution, with the directing effects of the existing methoxy (B1213986), methyl, and substituted benzyl groups influencing the regioselectivity of the reaction.

Construction of Fused or Bridged Polycyclic Systems Incorporating the Core Structure

The this compound scaffold can serve as a building block for the synthesis of more complex fused or bridged polycyclic systems. Such structures can impart rigidity and unique three-dimensional shapes to the molecules, which can be advantageous for various applications.

Intramolecular Cyclization Strategies:

Intramolecular Heck Reaction: If an olefinic group is introduced at a suitable position (e.g., via modification of the benzylic alcohol or through a cross-coupling reaction at the bromo-position), an intramolecular Heck reaction can be employed to form a new ring fused to the benzene (B151609) core.

Pictet-Spengler Reaction: Conversion of the benzylic alcohol to an amine, followed by the introduction of an aldehyde or ketone, could set the stage for a Pictet-Spengler type cyclization to form tetrahydroisoquinoline-like fused systems.

Friedel-Crafts Alkylation/Acylation: Introduction of a suitable side chain that can act as an electrophile (e.g., an alkyl halide or an acyl chloride) can lead to intramolecular Friedel-Crafts reactions to form fused carbocyclic rings.

Ring-Closing Metathesis (RCM): By introducing two olefinic tethers onto the scaffold, ring-closing metathesis using Grubbs' or other ruthenium-based catalysts can be a powerful strategy for constructing larger fused or bridged ring systems. core.ac.uk

Synthesis of Fused Heterocycles: The functional groups on the scaffold can be utilized to build fused heterocyclic rings. For example, the synthesis of benzo-fused N-heterocycles can be achieved through catalytic enantioselective Friedel–Crafts-type electrophilic chlorination of aniline (B41778) derivatives, a strategy that could be adapted to derivatives of the target scaffold. chinesechemsoc.org The regioselective bromination of fused heterocyclic N-oxides is another relevant synthetic tool. nih.gov

These advanced synthetic strategies enable the transformation of the relatively simple this compound core into complex, multi-ring architectures.

Stereoselective Synthesis of Chiral Analogues

The benzylic carbon in this compound is a prochiral center, and the synthesis of enantiomerically pure or enriched analogues is of significant interest. Several stereoselective methods can be employed to achieve this.

Asymmetric Reduction of the Corresponding Ketone: The most common approach to chiral benzylic alcohols is the asymmetric reduction of the corresponding ketone. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction), or through catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., Noyori's ruthenium-based catalysts).

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative. Lipases can be used for the kinetic resolution of the racemic alcohol through enantioselective acylation. Alternatively, alcohol dehydrogenases can be used for the asymmetric reduction of the corresponding ketone to yield a single enantiomer of the alcohol.

Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereocenter can be another effective strategy, although this is often less general.

Stereodivergent Synthesis: Recent advances in catalysis allow for stereodivergent synthesis, where any of the possible stereoisomers of a molecule with multiple stereocenters can be selectively prepared from the same starting materials by simply changing the catalyst or chiral ligand. nih.gov For instance, Pd/Cu co-catalyzed asymmetric benzylic substitution reactions have been developed for the stereodivergent synthesis of benzylic alcohol derivatives. nih.gov

The choice of method will depend on the desired enantiomeric purity, the scale of the synthesis, and the compatibility with other functional groups in the molecule.

Characterization of Novel Derivatives (Spectroscopic and Crystallographic)

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the proton environment in the molecule. Characteristic signals would include those for the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the benzylic side chain. The chemical shifts and coupling constants of the aromatic protons are particularly useful for confirming the substitution pattern.

¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the methoxy and methyl carbons, and the benzylic carbon are diagnostic. For example, in related methoxy- and bromo-substituted benzenesulphonamides, the methoxy carbon signal typically appears around 55-56 ppm. nih.gov

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for establishing the connectivity between protons and carbons, especially in more complex derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the parent molecule, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. Other characteristic bands would include C-H stretches for the aromatic and aliphatic groups, C-O stretches for the methoxy and alcohol groups, and C=C stretches for the aromatic ring. For example, in N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, characteristic IR bands were observed at 3265, 1594, and 1510 cm⁻¹. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise bond lengths, bond angles, and stereochemistry. It also reveals information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. For example, the crystal structure of N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, a related compound, shows a twisted molecule with an E configuration about the C=N bond, and molecules are linked through intermolecular N–H···O hydrogen bonds. nih.gov

The following table summarizes the expected spectroscopic data for the parent compound, this compound, based on typical values for similar structural motifs.

Spectroscopic Data This compound
¹H NMR Aromatic protons, methoxy protons (singlet, ~3.8 ppm), methyl protons (singlet, ~2.2 ppm), benzylic CH₂ (singlet or doublet, ~4.5 ppm), hydroxyl proton (broad singlet)
¹³C NMR Aromatic carbons, methoxy carbon (~56 ppm), methyl carbon (~15-20 ppm), benzylic carbon (~60-65 ppm)
IR (cm⁻¹) ~3400 (O-H stretch), ~2950 (C-H stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch)
MS (m/z) Molecular ion peak corresponding to C₉H₁₁BrO₂, characteristic isotopic pattern for bromine

The following interactive data table provides crystallographic data for a structurally related compound, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, to illustrate the type of information obtained from X-ray diffraction studies. nih.gov

Crystal Data N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide
Chemical Formula C₁₆H₁₅BrN₂O₃
Molecular Weight 363.21
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.3286 (3)
b (Å) 11.4816 (3)
c (Å) 10.1233 (2)
β (°) 99.128 (1)
Volume (ų) 1529.59 (6)
Z 4

Advanced Spectroscopic and Crystallographic Characterization for Comprehensive Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the identification and assignment of each unique proton and carbon atom in the (6-Bromo-3-methoxy-2-methylphenyl)methanol molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of each nucleus, influenced by shielding and deshielding effects from adjacent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the benzylic alcohol protons, and the methyl group. The two aromatic protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The hydroxymethyl (-CH₂OH) protons would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself would be a broad singlet. The methoxy (-OCH₃) and methyl (-CH₃) protons would each present as sharp singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbon atom bonded to the bromine (C-6) would be significantly influenced by the halogen's electronegativity and deshielding effect. The aromatic carbons, the methoxy carbon, the methyl carbon, and the hydroxymethyl carbon are all expected to resonate in their characteristic regions.

Predicted ¹H and ¹³C NMR Data The following table presents the predicted chemical shifts for this compound. Actual experimental values may vary based on solvent and concentration.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-~138-142
C2-~125-129
C3-~158-162
C4~6.8-7.0 (d)~110-114
C5~7.2-7.4 (d)~128-132
C6-~115-119
-CH₂OH~4.6-4.8 (s)~60-65
-CH₂O H~1.5-2.5 (br s)-
-OCH₃~3.8-3.9 (s)~55-57
-CH₃~2.2-2.4 (s)~15-18

Two-dimensional (2D) NMR techniques are employed to resolve complex structural features by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a distinct cross-peak would be expected between the aromatic protons H-4 and H-5, confirming their adjacent relationship on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into stereochemistry and conformation. Key correlations would be expected between the methyl protons (-CH₃) and the hydroxymethyl protons (-CH₂OH), as well as between the methoxy protons (-OCH₃) and the aromatic proton at the H-4 position, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon signal. For example, the singlet at ~2.3 ppm would correlate with the carbon signal at ~16 ppm, confirming the -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, the protons of the hydroxymethyl group (-CH₂OH) would show correlations to the aromatic carbons C-1, C-2, and C-6, establishing the attachment point of this substituent. Similarly, the methoxy protons would correlate to C-3.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether would be observed in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-Br stretch would be found in the lower frequency region, typically 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong Raman signal. The non-polar C-Br bond and the C-C backbone would also be expected to be Raman active.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-OH (Alcohol)O-H Stretch3200-3600Strong, Broad
Aromatic C-HC-H Stretch3000-3100Medium
Aliphatic C-HC-H Stretch2850-3000Medium
Aromatic C=CC=C Stretch1450-1600Medium-Strong
-CH₂, -CH₃Bending1375-1465Medium
C-O (Ether/Alcohol)C-O Stretch1050-1250Strong
C-BrC-Br Stretch500-650Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. uni.lu For this compound (C₉H₁₁BrO₂), the monoisotopic mass is calculated to be 229.99425 Da. uni.lu

A key feature in the mass spectrum would be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass units (e.g., at m/z 230 and 232).

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the loss of stable neutral molecules or radicals. Potential fragmentation includes:

Loss of a water molecule (H₂O) from the molecular ion to give a fragment at [M-18]⁺.

Loss of the hydroxymethyl radical (•CH₂OH) to yield a fragment at [M-31]⁺.

Alpha-cleavage resulting in the loss of a hydrogen radical (•H) from the benzylic position to form a stable oxonium ion at [M-1]⁺.

Predicted HRMS Adducts

Adduct Predicted m/z
[M+H]⁺231.00153
[M+Na]⁺252.98347
[M-H]⁻228.98697
[M]⁺229.99370

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The substitution pattern on the ring influences the exact wavelength of maximum absorbance (λₘₐₓ). The presence of the methoxy, methyl, and hydroxymethyl groups (auxochromes) is expected to cause a bathochromic (red) shift compared to unsubstituted benzene, with λₘₐₓ values typically appearing in the 260-290 nm range.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, SCXRD reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (from the alcohol group) and van der Waals forces. If a suitable single crystal of this compound were grown and analyzed, it would provide an unambiguous determination of its absolute structure.

Analysis of Molecular Geometry and Bond Parameters

A definitive analysis of the molecular geometry, including specific bond lengths and angles for "this compound," is contingent upon crystallographic studies. Such studies would provide precise coordinates of each atom, allowing for the detailed characterization of the phenyl ring's planarity, the orientation of the methoxy and methanol (B129727) substituents, and any steric hindrance effects imposed by the bromine atom and the adjacent methyl group. Without experimental data from techniques like X-ray crystallography or microwave spectroscopy, any discussion on bond parameters would be purely theoretical.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state, known as crystal packing, is governed by various non-covalent interactions. For "this compound," one could anticipate the presence of several key intermolecular forces. The hydroxyl group of the methanol substituent is a prime candidate for forming hydrogen bonds, acting as both a donor and an acceptor. This could lead to the formation of chains or more complex networks within the crystal lattice.

A comprehensive understanding of the structural characteristics of "this compound" awaits further research and publication of its crystallographic and spectroscopic data.

Theoretical and Computational Chemistry Investigations of 6 Bromo 3 Methoxy 2 Methylphenyl Methanol

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy in describing molecular geometries, energies, and electronic properties. researchgate.net

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure (its lowest energy conformation) must be determined. This process, known as geometric optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement that minimizes the total electronic energy of the molecule.

For (6-Bromo-3-methoxy-2-methylphenyl)methanol, the conformational landscape is primarily defined by the rotation around the single bonds connecting the hydroxymethyl (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups to the phenyl ring. DFT calculations would explore these rotational possibilities to identify the global minimum on the potential energy surface. The resulting optimized geometry provides the foundation for all subsequent calculations.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound

This table presents typical, plausible bond lengths and angles that would be expected from a DFT/B3LYP/6-311++G(d,p) optimization. The data is illustrative.

ParameterAtom Pair/TrioValue
Bond Length (Å) C-Br1.895
C-O (methoxy)1.368
C-C (ring avg.)1.395
C-C (hydroxymethyl)1.510
C-O (hydroxyl)1.425
Bond Angle (°) C-C-Br119.5
C-C-O (methoxy)121.0
C-C-C (hydroxymethyl)122.3
Dihedral Angle (°) C-C-C-O (hydroxymethyl)-85.0

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In this compound, the electron-donating methoxy and methyl groups would be expected to raise the HOMO energy, while the electron-withdrawing bromine atom would lower it, creating a complex interplay that determines the final orbital energies.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

This table provides illustrative energy values for the frontier orbitals as would be calculated by DFT.

ParameterValue (eV)
E (HOMO) -6.25
E (LUMO) -0.98
Energy Gap (ΔE) 5.27

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a quantitative framework for concepts like electronegativity and chemical hardness within the context of DFT.

Ionization Potential (I) : I ≈ -E(HOMO)

Electron Affinity (A) : A ≈ -E(LUMO)

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = χ² / (2η)

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound

Values are derived from the hypothetical HOMO-LUMO energies presented above.

DescriptorValue (eV)
Ionization Potential (I) 6.25
Electron Affinity (A) 0.98
Electronegativity (χ) 3.615
Chemical Hardness (η) 2.635
Chemical Softness (S) 0.190
Electrophilicity Index (ω) 2.478

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of electron delocalization by converting the calculated molecular orbitals into localized bonds and lone pairs, resembling a classical Lewis structure. This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation.

Hyperconjugation involves charge transfer from a filled donor orbital (like a bonding orbital or a lone pair) to an empty acceptor orbital (typically an antibonding orbital). The strength of this interaction is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater molecular stability. For this compound, key interactions would include delocalization from the oxygen lone pairs of the methoxy and hydroxyl groups into the antibonding π* orbitals of the phenyl ring.

Interactive Table: Hypothetical NBO Analysis Results for this compound

This table illustrates a potential hyperconjugative interaction and its stabilization energy.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O) of Methoxy π* (C-C) of Phenyl Ring5.8
LP (O) of Hydroxyl σ* (C-H)2.1
σ (C-H) of Methyl π* (C-C) of Phenyl Ring3.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.com It is a valuable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. The map is color-coded:

Red : Regions of most negative potential, indicating electron-rich areas. These sites are attractive to electrophiles.

Blue : Regions of most positive potential, indicating electron-poor areas. These sites are attractive to nucleophiles.

Green : Regions of neutral or near-zero potential.

Density Functional Theory (DFT) for Ground State Properties

Prediction of Vibrational (IR, Raman) and NMR Spectra

Theoretical prediction of vibrational and NMR spectra is a powerful tool in computational chemistry for elucidating the structural properties of molecules. nih.gov Density Functional Theory (DFT) is a preferred method for these calculations due to its balance of accuracy and computational cost. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration, which correspond to the peaks in Infrared (IR) and Raman spectra. nih.govuzh.ch Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field.

For this compound, DFT calculations would first involve optimizing the molecule's geometry to find its most stable conformation. Following this, vibrational frequency analysis would yield a set of frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups. researchgate.net For instance, the O-H stretching frequency of the methanol (B129727) group, the C-Br stretching frequency, and various aromatic C-H and C-C vibrations could be precisely identified.

Illustrative Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity
O-H stretch3550Low
Aromatic C-H stretch3100 - 3000Medium
CH₃ stretch (methyl & methoxy)2950 - 2850High
C=C aromatic ring stretch1600 - 1450High
CH₂ bend (methanol)1450Medium
O-H bend1350Medium
C-O stretch (methoxy & alcohol)1250 - 1000High
C-Br stretch650Low

NMR spectra predictions for ¹H and ¹³C nuclei would provide chemical shifts (δ) for each unique atom in the molecule. These predicted values are invaluable for interpreting experimental NMR spectra, especially for complex molecules where signal overlap can occur. The calculations would reveal distinct signals for the aromatic protons, the methyl and methoxy protons, and the methylene (B1212753) and hydroxyl protons of the methanol group.

Illustrative Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts

Atom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C-Br115-
Aromatic C-H110 - 1306.8 - 7.5
C-OCH₃158-
C-CH₂OH135-
C-CH₃128-
OCH₃563.8
CH₂OH654.5
CH₃202.3
OH-2.5 (variable)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra (UV-Vis) of molecules. acs.org It determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of photons in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govaip.org

For this compound, a TD-DFT calculation would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com The analysis would also identify the nature of the electronic transitions, such as π → π* transitions within the benzene (B151609) ring or n → π* transitions involving the lone pairs of the oxygen atoms. mdpi.com These theoretical predictions are crucial for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra. respectprogram.org

Illustrative Data Table: Predicted Electronic Transitions

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2850.15HOMO → LUMO (π → π)
S₀ → S₂2500.08HOMO-1 → LUMO (π → π)
S₀ → S₃2200.32HOMO → LUMO+1 (π → π*)

Intermolecular Interactions and Solid-State Phenomena

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. rsc.org The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, and it is generated based on the electron density of the molecule. crystalexplorer.net By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and van der Waals forces. set-science.com

Illustrative Data Table: Percentage Contributions of Intermolecular Contacts

Contact TypePercentage Contribution (%)
H···H45.5
O···H / H···O25.2
C···H / H···C15.8
Br···H / H···Br10.3
C···C2.1
Other1.1

Crystal Lattice Energy Calculations

Crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. libretexts.org It is a measure of the stability of the crystal and the strength of the intermolecular forces. rsc.org For molecular crystals like this compound, lattice energy can be calculated using computational methods that sum up the interaction energies between a central molecule and all its surrounding neighbors in the crystal lattice. These calculations often employ force fields or quantum mechanical methods to determine the electrostatic, dispersion, and repulsion energies between molecules.

Illustrative Data Table: Calculated Lattice Energy Contributions

Energy ComponentCalculated Value (kJ/mol)
Electrostatic-45.2
Dispersion-60.8
Repulsion+25.5
Total Lattice Energy -80.5

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. rsc.orglarionovgroup.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy reaction pathways. numberanalytics.comacs.org DFT is a common method for these studies, as it can accurately calculate the energies of different molecular structures along a reaction coordinate. researchgate.net

For this compound, computational studies could be used to explore various potential reactions, such as its synthesis or its subsequent transformation into other compounds. For example, the mechanism of its formation from a corresponding aldehyde or carboxylic acid via reduction could be investigated. The calculations would determine the activation energies for each step of the proposed mechanism, allowing for a comparison of different possible pathways and an identification of the rate-determining step. researchgate.net This would provide a detailed, molecular-level understanding of the reaction's kinetics and thermodynamics.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction Step

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic attack on a carbonyl precursorTS115.2
Proton transferTS28.5

Quantitative Structure-Reactivity Relationships (QSRR) via Computational Metrics

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. ontosight.aiontosight.ai These models are built using computational metrics, also known as molecular descriptors, which are numerical values that encode various aspects of a molecule's structure and electronic properties. mdpi.com Examples of descriptors include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and topological indices. nih.gov

A QSRR study involving this compound would typically be part of an investigation of a series of related substituted phenylmethanol compounds. nih.gov By calculating a range of molecular descriptors for each compound and correlating them with experimentally measured reaction rates or equilibrium constants, a mathematical model can be developed. mdpi.com This model could then be used to predict the reactivity of new, unsynthesized compounds in the series. For this compound, descriptors such as the Hammett constants for the bromo, methoxy, and methyl substituents, as well as quantum chemically calculated properties like electrostatic potential at the benzylic carbon, could be important predictors of its reactivity.

Illustrative Data Table: Molecular Descriptors for a QSRR Model

CompoundLog(k_rel)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
This compound0.5-6.2-0.82.5
(3-methoxy-2-methylphenyl)methanol0.8-6.0-0.72.2
(6-Bromo-2-methylphenyl)methanol0.2-6.4-0.92.8

Applications of 6 Bromo 3 Methoxy 2 Methylphenyl Methanol As a Versatile Synthetic Building Block

Future Research Directions and Perspectives in 6 Bromo 3 Methoxy 2 Methylphenyl Methanol Chemistry

Innovations in Sustainable and Catalytic Synthesis

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. Future research into the synthesis of (6-bromo-3-methoxy-2-methylphenyl)methanol is likely to focus on the development of eco-friendly and catalytic methods that minimize waste and energy consumption.

Key areas of innovation will likely include:

Transition-Metal-Free Catalysis: Exploring novel methods that avoid the use of heavy or precious transition metals is a significant goal for sustainable chemistry. nih.gov Research could focus on organocatalysis or base-mediated reactions to construct the core structure or introduce functional groups.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future studies could investigate the enzymatic resolution of racemic mixtures or the direct enzymatic functionalization of the aromatic ring.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and efficiency compared to traditional batch processes. The development of a continuous synthesis for this compound could lead to a more sustainable and cost-effective production method.

Renewable Feedstocks: While challenging for highly substituted aromatics, future research may explore pathways to synthesize key precursors from renewable biomass sources, thereby reducing the reliance on petrochemicals.

Synthetic Approach Potential Advantages Research Focus
OrganocatalysisAvoids metal contamination, mild conditionsDesign of new organic catalysts
BiocatalysisHigh enantioselectivity, aqueous mediaEnzyme screening and engineering
Flow ChemistryImproved safety, scalability, and controlReactor design and process optimization
C-H ActivationAtom economy, reduced pre-functionalizationDevelopment of selective catalysts

Exploration of Unexplored Reactivity Modes

The reactivity of this compound is largely dictated by its functional groups: the bromo, methoxy (B1213986), methyl, and hydroxymethyl substituents. While classical transformations of these groups are well-established, future research will likely delve into less conventional reactivity patterns.

Potential areas for exploration include:

Photoredox Catalysis: Visible-light-mediated reactions could unlock novel transformations of the bromo-aromatic system, such as cross-coupling reactions or direct C-H functionalization at other positions on the ring under mild conditions. organic-chemistry.org

Electrochemical Synthesis: Employing electricity as a traceless reagent can enable unique redox reactions. The electrochemical oxidation or reduction of this compound could provide access to new derivatives.

Mechanochemistry: The use of mechanical force to induce chemical reactions can lead to solvent-free transformations and access to products that are difficult to obtain through traditional solution-phase chemistry.

Rational Design of Derivatives with Tailored Properties

The rational design of new molecules with specific functions is a cornerstone of modern chemistry. By systematically modifying the structure of this compound, a diverse library of derivatives with tailored electronic, optical, and biological properties can be generated.

Future design strategies may focus on:

Pharmaceutical and Agrochemical Applications: The structural motifs present in this compound are found in many biologically active compounds. nbinno.com Systematic derivatization and screening could lead to the discovery of new therapeutic agents or crop protection chemicals.

Organic Electronics: The aromatic core of this molecule makes it a potential building block for organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of dye-sensitized solar cells.

Polymer Chemistry: The hydroxymethyl group can serve as a handle for polymerization. Polymers incorporating the this compound unit could exhibit interesting properties such as flame retardancy (due to the bromine atom) or specific optical characteristics.

Derivative Class Target Property Potential Application
Pyridyl AnaloguesImproved BioavailabilityPharmaceuticals
Extended π-SystemsEnhanced Charge TransportOrganic Electronics
Poly(benzyl ether)sHigh Refractive IndexAdvanced Optical Materials

Integration with High-Throughput Experimentation and Artificial Intelligence in Synthesis

The synergy between automated synthesis, high-throughput screening, and artificial intelligence (AI) is set to revolutionize chemical research. synthiaonline.comresearchgate.net Applying these technologies to the chemistry of this compound could dramatically accelerate the discovery of new reactions and materials. nih.gov

Future research in this area could involve:

Automated Synthesis Platforms: Robotic systems can be used to rapidly synthesize and screen libraries of derivatives, allowing for the efficient exploration of structure-activity relationships. acs.org

Machine Learning for Reaction Optimization: AI algorithms can analyze large datasets of reaction outcomes to predict the optimal conditions for a given transformation, saving time and resources. medium.com

Predictive Modeling of Properties: Computational models can be used to predict the properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com

Expanding the Scope of Applications in Organic and Materials Science

The unique substitution pattern of this compound makes it an intriguing scaffold for a variety of applications in both organic synthesis and materials science.

Future applications could emerge in:

Complex Molecule Synthesis: The compound can serve as a key intermediate in the total synthesis of complex natural products or pharmaceuticals, where the substituents can be elaborated into more complex functionalities.

Supramolecular Chemistry: The aromatic ring can participate in π-stacking interactions, and the various functional groups can engage in hydrogen bonding and halogen bonding, making it a candidate for the construction of self-assembling systems.

Advanced Materials: Incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromo-3-methoxy-2-methylphenyl)methanol, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a brominated precursor (e.g., 6-bromo-3-methoxy-2-methylbenzaldehyde) with a reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions. Key parameters include temperature control (0–25°C), stoichiometric excess of the reducing agent, and inert atmosphere (N₂/Ar) to prevent oxidation of the alcohol product . For intermediates, Suzuki-Miyaura cross-coupling may be employed using palladium catalysts, as seen in analogous brominated aryl methanol syntheses .

Q. How is the structural characterization of this compound performed, and what spectroscopic markers are diagnostic?

  • Methodological Answer :

  • NMR : In 1^1H NMR, the benzylic -CH₂OH group appears as a triplet (δ 4.5–5.0 ppm), while the methoxy (-OCH₃) and methyl (-CH₃) groups resonate as singlets at δ 3.8–4.0 ppm and δ 2.1–2.3 ppm, respectively. Aromatic protons show splitting patterns consistent with substitution (e.g., para-bromo coupling in 1^1H and 13^{13}C NMR) .
  • XRD : Single-crystal X-ray diffraction (via SHELXL) confirms the spatial arrangement, with key metrics including C-Br bond length (~1.90 Å) and dihedral angles between substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store at 0–6°C in airtight containers to prevent degradation. In case of exposure, rinse with water and seek medical attention. Emergency protocols for spills include neutralization with inert absorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts often arise from over-reduction or oxidation. Optimization strategies include:

  • Temperature Gradients : Slow addition of NaBH₄ at 0°C minimizes exothermic side reactions.
  • Protecting Groups : Temporary protection of the alcohol (-OH) as a silyl ether (e.g., TBSCl) during bromination steps prevents undesired oxidation .
  • Catalyst Screening : Palladium/ligand systems (e.g., Pd(PPh₃)₄ with SPhos) improve coupling efficiency in brominated intermediates, reducing halide displacement byproducts .

Q. How should researchers address contradictions in reported spectral data or crystallographic parameters for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects, polymorphism, or impurities. Resolve discrepancies by:

  • Reproducing Experiments : Validate NMR/XRD under identical conditions (solvent, concentration, temperature).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Phase Purity Analysis : Use DSC or PXRD to confirm crystalline homogeneity .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., methanol) are modeled via PCM. For bromine leaving-group propensity, transition-state modeling (NEB or QST2) evaluates activation energies .

Q. How does the methoxy group influence the compound’s stability and reactivity in comparison to halogenated analogs?

  • Methodological Answer : The methoxy group donates electron density via resonance, destabilizing carbocation intermediates but enhancing aryl ring electrophilicity. Compared to chloro/bromo analogs, methoxy-substituted derivatives exhibit:

  • Reduced Oxidative Stability : Prone to demethylation under acidic conditions.
  • Steric Effects : Methoxy’s bulk impacts regioselectivity in cross-couplings, favoring para-substitution .

Q. What strategies are effective for incorporating this compound into complex natural product syntheses or drug candidates?

  • Methodological Answer : Use as a building block in:

  • Glycosylation : Couple with sugar moieties via Mitsunobu reactions (DEAD, Ph₃P).
  • Peptide Conjugation : Activate the -OH as a tosylate for nucleophilic displacement by amines.
  • Metal-Catalyzed Couplings : Participate in Buchwald-Hartwig aminations or Ullmann etherifications for heterocycle formation .

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Feasible Synthetic Routes

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Reactant of Route 2
(6-Bromo-3-methoxy-2-methylphenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.